Electrochemical Reduction Potential Differentiation: Bis(4-fluorophenyl) vs. Bis(4-bromophenyl) Iodonium Ions on Glassy Carbon
Under identical cyclic voltammetry conditions on glassy carbon electrodes (scan rate 50 mV s⁻¹, reference SCE), bis(4-fluorophenyl)iodonium ions require a more cathodic scan limit (−1.3 V) to achieve complete reduction compared to bis(4-bromophenyl)iodonium ions (−1.2 V) [1]. This 0.1 V difference in reduction potential directly reflects the distinct electronic influence of the 4-fluoro versus 4-bromo substituents on the iodonium center.
| Evidence Dimension | Cathodic scan limit for complete reduction (V vs SCE) |
|---|---|
| Target Compound Data | -1.3 V |
| Comparator Or Baseline | Bis(4-bromophenyl)iodonium ions: -1.2 V |
| Quantified Difference | 0.1 V more negative reduction potential for the 4-fluoro analog |
| Conditions | Glassy carbon working electrode, 50 mV s⁻¹ scan rate, 0.4 V to cathodic limit vs SCE, acetonitrile electrolyte |
Why This Matters
This 0.1 V shift is critical for applications requiring precise electrochemical control, such as the grafting of aryl layers onto carbon electrodes, where the overpotential dictates grafting efficiency and layer uniformity.
- [1] Weissmann, M., Baranton, S., & Coutanceau, C. (2010). Modification of Carbon Substrates by Aryl and Alkynyl Iodonium Salt Reduction. Langmuir, 26(18), 15002–15009. View Source
